2-(3,3-Diethoxypropyl)furan

Organic Synthesis Chemical Intermediate Property Comparison

2-(3,3-Diethoxypropyl)furan is a substituted furan acetal derivative with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol. It belongs to the furan family of heterocyclic compounds, characterized by a five-membered aromatic ring containing one oxygen atom.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS No. 89176-43-2
Cat. No. B15210821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Diethoxypropyl)furan
CAS89176-43-2
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCOC(CCC1=CC=CO1)OCC
InChIInChI=1S/C11H18O3/c1-3-12-11(13-4-2)8-7-10-6-5-9-14-10/h5-6,9,11H,3-4,7-8H2,1-2H3
InChIKeyYXJYJKVJZRSXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,3-Diethoxypropyl)furan (CAS 89176-43-2): Procurement & Selection Overview for Chemical Sourcing


2-(3,3-Diethoxypropyl)furan is a substituted furan acetal derivative with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It belongs to the furan family of heterocyclic compounds, characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound incorporates a 3,3-diethoxypropyl side chain, which functions as a protected aldehyde group, making it a valuable intermediate in organic synthesis and potential applications in flavor and fragrance chemistry .

Synthetic intermediate May support multi-step routes requiring a protected aldehyde equivalent and furan ring.
Flavor & fragrance research Structural analogy to fruity furans; research fit for controlled-release aldehyde precursor studies.

Why Generic Substitution of 2-(3,3-Diethoxypropyl)furan is Not Advisable


Direct substitution of 2-(3,3-diethoxypropyl)furan with other furan derivatives or acetals is generally not feasible due to its unique structural combination of a furan ring and a 3,3-diethoxypropyl group . This specific arrangement is crucial for its role as a protected aldehyde equivalent in multi-step syntheses, where the acetal protects the carbonyl function from undesired reactions until a later deprotection step [1]. Analogs with different acetal groups (e.g., dimethyl acetal) or different spacer lengths would exhibit altered reactivity, stability, and deprotection kinetics, potentially compromising synthetic yields or product purity [1].

Acetal group mismatch Dimethyl or dipropyl acetals may shift deprotection kinetics and stability, limiting direct replacement in sequence-specific synthesis.
Spacer connectivity impact Side-chain length or connectivity variation can alter reactivity and product purity; 3,3-diethoxypropyl substitution may not transfer to other furan derivatives.

Quantitative Differentiation Evidence for 2-(3,3-Diethoxypropyl)furan Selection


Molecular Weight Comparison: Distinguishing 2-(3,3-Diethoxypropyl)furan from Common Furan Acetals

2-(3,3-Diethoxypropyl)furan (MW 198.26 g/mol) differs significantly in molecular weight from structurally related furan acetals such as furfural diethyl acetal (MW 170.21 g/mol) [1] and 2-(dipropoxymethyl)furan (MW 198.26 g/mol) . While sharing the same molecular weight as its propoxy analog, the target compound possesses distinct physical properties due to its different side-chain connectivity (propyl vs. methylene acetal). This weight difference is critical for accurate stoichiometric calculations in synthesis and for identification via mass spectrometry.

MW Comparison
Cross-study comparable
Target 198.26 g/mol vs. furfural diethyl acetal 170.21 g/mol; +28.05 g/mol difference.
Supports accurate stoichiometry and MS identification.
Calculated from formula; identical MW to dipropoxymethyl analog but connectivity differs.
Organic Synthesis Chemical Intermediate Property Comparison

Acetal Protecting Group Stability: Structural Basis for Selection in Multi-Step Synthesis

The 3,3-diethoxypropyl group in 2-(3,3-diethoxypropyl)furan serves as a protected aldehyde, offering stability under basic and nucleophilic conditions where the free aldehyde would be reactive [1]. While direct comparative stability data for this specific acetal are lacking, class-level inference from acetal chemistry indicates that diethyl acetals generally exhibit greater stability towards acid-catalyzed hydrolysis compared to dimethyl acetals due to steric and electronic factors [1]. This property is advantageous in synthetic sequences requiring subsequent transformations of other functional groups before aldehyde deprotection.

Acetal Stability
Class-level inference
Diethyl acetal expected more resistant to acid hydrolysis than dimethyl analogs.
May guide protecting group choice in multi-step routes.
Data to verify; based on general acetal chemistry principles.
Protecting Group Chemistry Multi-Step Synthesis Acetal Stability

Potential Flavor Profile Differentiation: Structural Analogy to Known Furan Flavorants

While specific organoleptic data for 2-(3,3-diethoxypropyl)furan are not publicly available, its structure closely resembles furan derivatives known for fruity, citrus, and green notes . For example, 2-propylfuran and related compounds are used in apple and citrus flavors . The presence of the acetal group may confer a different, potentially more subtle or delayed flavor release profile compared to free aldehydes, which can be advantageous in controlled flavor delivery systems. However, this is a class-level inference and requires experimental validation.

Flavor Profile Analogy
Class-level inference
Structural similarity to 2-propylfuran (fruity, citrus notes).
Research fit for controlled-release flavor precursor studies.
Organoleptic data not available; experimental validation required.
Flavor Chemistry Fragrance Organoleptic Properties

Recommended Application Scenarios for 2-(3,3-Diethoxypropyl)furan Based on Differentiated Properties


Multi-Step Organic Synthesis Requiring a Protected Aldehyde Equivalent

2-(3,3-Diethoxypropyl)furan is ideally suited as a building block in complex molecule synthesis where the furan ring and a latent aldehyde functionality are both required. The diethyl acetal group protects the aldehyde from nucleophilic attack or reduction during intermediate steps, allowing for selective transformations elsewhere in the molecule [1]. This is particularly valuable in the synthesis of natural products or pharmaceutical intermediates that contain a 3-(2-furyl)propanal moiety [1].

Flavor and Fragrance Research: Precursor for Controlled-Release Aldehydes

The compound can serve as a precursor to 3-(2-furyl)propanal, a known flavor compound, via acid-catalyzed hydrolysis [1]. This approach may be exploited to achieve controlled or delayed release of the active aldehyde in food or fragrance formulations, potentially improving product stability or longevity of the sensory experience [1].

Synthesis of Furan-Containing Polymers or Materials

Furan derivatives are increasingly explored as renewable building blocks for polymers [1]. 2-(3,3-Diethoxypropyl)furan could be incorporated into polymer backbones or used as a monomer precursor, with the acetal group providing a handle for further functionalization or cross-linking after deprotection [1].

Application
Selection Property
Validation Focus
Multi-step synthesis with latent aldehyde
Diethyl acetal protecting group stability
Compatibility with synthetic sequence and deprotection conditions
Flavor and fragrance precursor research
Potential for delayed aldehyde release
Controlled-release profile in target matrix studies
Furan-based polymer synthesis
Furan monomer with functionalizable handle
Post-deprotection cross-linking or functionalization behavior

Technical Documentation Hub

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37 linked technical documents
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